1-(2-(Tert-butyldimethylsilyloxy)ethyl)cyclopropanamine
Description
1-(2-((tert-Butyldimethylsilyl)oxy)ethyl)cyclopropan-1-amine is a compound that features a cyclopropane ring, an amine group, and a tert-butyldimethylsilyl (TBDMS) protected hydroxyl group. The TBDMS group is commonly used in organic synthesis to protect alcohols from unwanted reactions, making this compound valuable in various chemical processes.
Properties
Molecular Formula |
C11H25NOSi |
|---|---|
Molecular Weight |
215.41 g/mol |
IUPAC Name |
1-[2-[tert-butyl(dimethyl)silyl]oxyethyl]cyclopropan-1-amine |
InChI |
InChI=1S/C11H25NOSi/c1-10(2,3)14(4,5)13-9-8-11(12)6-7-11/h6-9,12H2,1-5H3 |
InChI Key |
LDNRADWDTSIBMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1(CC1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((tert-Butyldimethylsilyl)oxy)ethyl)cyclopropan-1-amine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or N-methylimidazole. The reaction is often carried out in solvents like dimethylformamide (DMF) or acetonitrile at temperatures ranging from 24°C to 80°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar conditions but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-((tert-Butyldimethylsilyl)oxy)ethyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The TBDMS group can be selectively cleaved using oxidizing agents like Oxone in aqueous methanol.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Oxone in aqueous methanol at room temperature.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents.
Substitution: Alkyl halides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Cleavage of the TBDMS group to yield the corresponding alcohol.
Reduction: Formation of the reduced amine or alcohol derivatives.
Substitution: Formation of substituted amines or other derivatives depending on the electrophile used.
Scientific Research Applications
1-(2-((tert-Butyldimethylsilyl)oxy)ethyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-(2-((tert-Butyldimethylsilyl)oxy)ethyl)cyclopropan-1-amine involves the reactivity of the cyclopropane ring and the amine group. The TBDMS group provides stability and protection during reactions, allowing for selective transformations. The compound can interact with various molecular targets, including enzymes and receptors, through its amine group .
Comparison with Similar Compounds
Similar Compounds
(tert-Butyldimethylsilyloxy)acetaldehyde: Used in synthetic glycobiology and as an aldol donor/acceptor.
2-(tert-Butyldimethylsilyloxy)ethanamine: Used in the preparation of androsterone derivatives.
Uniqueness
1-(2-((tert-Butyldimethylsilyl)oxy)ethyl)cyclopropan-1-amine is unique due to its combination of a cyclopropane ring, an amine group, and a TBDMS-protected hydroxyl group. This combination provides versatility in synthetic applications and stability during reactions, making it a valuable compound in various fields of research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
